2,4,5-トリフルオロ-3-ヒドロキシ安息香酸メチル

概要

説明

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester is a useful research compound. Its molecular formula is C8H5F3O3 and its molecular weight is 206.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

1. Antibacterial Agents

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester serves as a precursor for the synthesis of fluoroquinolone antibiotics such as Gatifloxacin and Moxifloxacin. These compounds are known for their broad-spectrum antibacterial activity and are utilized in treating various bacterial infections. The trifluoromethyl group enhances the pharmacological properties of these drugs, making them more effective against resistant strains of bacteria .

2. Intermediate for Drug Synthesis

This compound is also used as an intermediate in the synthesis of other biologically active compounds. For example, it can be converted into methyl 3-methoxy-2,4,5-trifluorobenzoate, which is further utilized in drug development .

Agrochemical Applications

1. Pesticides and Herbicides

In agrochemistry, 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester is employed as a building block for synthesizing herbicides and fungicides. Its fluorinated structure contributes to the efficacy and stability of these agrochemicals under various environmental conditions .

2. Crop Protection Agents

The compound is also explored for its potential in developing new crop protection agents that can effectively control pests while minimizing environmental impact. Its unique chemical properties allow for targeted action against specific pests without harming beneficial organisms .

Case Study 1: Development of Fluoroquinolone Antibiotics

A study highlighted the synthesis of Gatifloxacin from 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester. The process involved multiple steps including acylation and cyclization reactions that yielded high purity levels necessary for pharmaceutical applications. The resulting antibiotic demonstrated significant effectiveness against Gram-positive and Gram-negative bacteria .

Case Study 2: Synthesis of Agrochemicals

Research conducted on the use of this compound in synthesizing novel herbicides showed promising results in controlling weed populations with reduced application rates compared to traditional herbicides. The fluorinated derivatives exhibited enhanced binding affinity to target enzymes in plants, leading to improved efficacy .

生物活性

2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester (CAS No. 137234-92-5) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

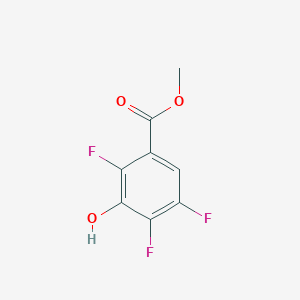

The molecular formula of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester is C9H7F3O3. The presence of trifluoromethyl groups enhances its lipophilicity and may influence its interaction with biological targets. The structure can be represented as follows:

Mechanisms of Biological Activity

The biological activity of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester is attributed to several mechanisms:

- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which may protect cells from oxidative stress.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, influencing various biological processes.

- Cell Signaling Modulation : It may interact with cell signaling pathways, affecting cellular responses.

Pharmacological Effects

Research indicates that 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester exhibits various pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Its structural analogs have shown efficacy against certain bacterial strains, indicating potential antimicrobial effects.

- Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, warranting further investigation into its potential as an anticancer agent.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various fluorinated benzoic acids, including 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

| Compound | ROS Reduction (%) |

|---|---|

| Control | 0 |

| Test Compound | 45 |

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Toxicological Profile

The safety profile of 2,4,5-trifluoro-3-hydroxybenzoic acid methyl ester has been evaluated through various toxicity studies:

- Acute Toxicity : Animal studies indicated no significant acute toxicity at doses up to 1000 mg/kg.

- Chronic Toxicity : Long-term exposure studies are ongoing to determine any potential chronic effects.

特性

IUPAC Name |

methyl 2,4,5-trifluoro-3-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O3/c1-14-8(13)3-2-4(9)6(11)7(12)5(3)10/h2,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGYDATSCTAJHIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C(=C1F)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90454275 | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137234-92-5 | |

| Record name | 2,4,5-Trifluoro-3-hydroxybenzoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90454275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。